molecular formula C16H14O7 B15087455 Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate CAS No. 57459-06-0

Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate

Cat. No.: B15087455
CAS No.: 57459-06-0
M. Wt: 318.28 g/mol
InChI Key: GIJDACMRFIMBET-UHFFFAOYSA-N
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Description

3-O-Demethylsulochrin is a natural product derived from fungal sources. It is a benzoic acid derivative with the chemical formula C16H14O7 and a molecular weight of 318.28 g/mol . The compound is known for its unique structure, which includes multiple hydroxyl groups and a methoxy group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Demethylsulochrin typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The compound can be extracted and purified from the fungal culture using various chromatographic techniques .

Industrial Production Methods

Industrial production of 3-O-Demethylsulochrin is not widely documented, but it generally follows similar principles to those used in laboratory synthesis. Large-scale fermentation processes using optimized fungal strains can be employed to produce the compound in significant quantities. The extraction and purification processes are then scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-O-Demethylsulochrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of 3-O-Demethylsulochrin .

Scientific Research Applications

3-O-Demethylsulochrin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Demethylsulochrin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or the modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Demethylsulochrin is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

CAS No.

57459-06-0

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate

InChI

InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(21)13-9(16(22)23-2)5-8(17)6-12(13)20/h3-6,17-20H,1-2H3

InChI Key

GIJDACMRFIMBET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)O)C(=O)OC)O

Origin of Product

United States

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